molecular formula C17H17N3O2 B10851141 N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide

N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide

Cat. No.: B10851141
M. Wt: 295.34 g/mol
InChI Key: UKQRPDHIQLHFNS-UHFFFAOYSA-N
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Description

N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound characterized by the presence of an indazole ring system substituted with a hydroxyphenyl group and a butyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ethers, esters.

Scientific Research Applications

N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the indazole ring can engage in aromatic stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

  • N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide
  • N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)butyramide
  • N-(6-(3-chlorophenyl)-1H-indazol-3-yl)butyramide

Comparison: N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide is unique due to the presence of the hydroxy group, which can form hydrogen bonds and enhance the compound’s solubility and reactivity. In contrast, the methoxy and chloro derivatives may exhibit different electronic and steric properties, affecting their biological activity and chemical reactivity .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

N-[6-(3-hydroxyphenyl)-1H-indazol-3-yl]butanamide

InChI

InChI=1S/C17H17N3O2/c1-2-4-16(22)18-17-14-8-7-12(10-15(14)19-20-17)11-5-3-6-13(21)9-11/h3,5-10,21H,2,4H2,1H3,(H2,18,19,20,22)

InChI Key

UKQRPDHIQLHFNS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC(=CC=C3)O

Origin of Product

United States

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